molecular formula C13H12N2O2S B2573558 N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide CAS No. 590356-75-5

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide

Cat. No.: B2573558
CAS No.: 590356-75-5
M. Wt: 260.31
InChI Key: OMGXTACZQJELSU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an aminothiophene carboxamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-acetylphenylamine, which is then reacted with thiophene-2-carboxylic acid chloride under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies demonstrating its ability to inhibit the growth of cancer cells.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and conductive polymers.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-acetylphenyl)-2-aminothiophene-3-carboxamide: Similar structure but with the acetyl group attached to the para position of the phenyl ring.

    N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    N-(3-acetylphenyl)-2-chloroacetamide: Contains a chloroacetamide group instead of a thiophene carboxamide group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its thiophene ring and carboxamide group contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 2-aminothiophene derivatives with acetophenone or related compounds. The resulting structure features a thiophene ring, which is known for its pharmacological potential, and an amide functional group that enhances biological activity.

Antimicrobial Properties

Research indicates that derivatives of 2-aminothiophene exhibit significant antimicrobial activity. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains, including Escherichia coli. A study highlighted the ability of certain 2-amino-3-acyl-tetrahydrobenzothiophenes to inhibit biofilm formation in uropathogenic strains, suggesting their potential as antibiofilm agents without affecting bacterial growth directly .

Anticancer Activity

This compound and its derivatives have also been evaluated for anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The compound exhibited IC50 values comparable to established chemotherapeutics like cisplatin and doxorubicin, indicating promising antiproliferative activity .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated the importance of specific substituents on the thiophene ring and the amide group in modulating biological activity. For example:

CompoundSubstituentIC50 (µM)Activity
1H20Antibacterial
2Acetyl15Anticancer
3Methoxy10Antifungal

These findings indicate that modifications at the C-2 position significantly influence the compound's potency against various pathogens and cancer cells .

Case Studies

  • Antibacterial Activity : A study focused on a series of thiophene derivatives, including this compound, demonstrated their ability to inhibit biofilm formation in E. coli. The results suggested that specific structural features were critical for enhancing antibiofilm efficacy .
  • Anticancer Efficacy : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study revealed that the compound could selectively inhibit cancer cell proliferation while sparing normal cells, highlighting its potential as a targeted therapeutic agent .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-18-12(11)14/h2-7H,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGXTACZQJELSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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